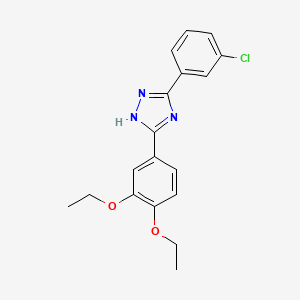

3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC15837776

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18ClN3O2 |

|---|---|

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C18H18ClN3O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,22) |

| Standard InChI Key | PYKJAEKYWASUJI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)OCC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a 3,4-diethoxyphenyl moiety. This arrangement creates a planar heterocyclic system with conjugated π-electrons, enhancing its stability and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₂ |

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)OCC |

| PubChem CID | 84221113 |

The ethoxy groups at the 3,4-positions of the phenyl ring introduce steric bulk and electron-donating effects, which influence solubility and interaction with biological targets. The chlorine atom at the 3-position of the adjacent phenyl ring enhances electrophilicity, potentially facilitating covalent binding to enzymes or receptors .

Spectroscopic Characterization

¹H-NMR analysis of analogous triazoles reveals distinct proton environments:

-

The triazole NH proton resonates as a singlet near δ 14.0–13.9 ppm .

-

Aromatic protons from the chlorophenyl and diethoxyphenyl groups appear as multiplet clusters between δ 7.0–8.0 ppm .

-

Ethoxy methyl groups (-OCH₂CH₃) exhibit triplet signals near δ 1.3–1.4 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂) .

Mass spectrometry (API-ES) typically shows a molecular ion peak at m/z 343.8 [M+H]⁺, with fragmentation patterns indicating cleavage of the ethoxy groups (loss of 45 Da per group) and the chlorophenyl moiety .

Synthesis and Optimization

Reaction Pathways

The synthesis follows a two-step protocol:

-

Condensation: 3-Chlorophenyl hydrazine reacts with 3,4-diethoxybenzaldehyde in ethanol under reflux to form a hydrazone intermediate.

-

Cyclization: The hydrazone undergoes oxidative cyclization using POCl₃ or PCl₅ as a dehydrating agent, yielding the triazole core .

Key Reaction Conditions

-

Temperature: 80–100°C

-

Solvent: Anhydrous ethanol or dichloromethane

-

Catalyst: Phosphorus oxychloride (POCl₃)

-

Yield: 60–75% (optimized)

Purification and Analysis

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . Purity is confirmed by HPLC (retention time 5.6–5.8 min) and elemental analysis (±0.3% for C, H, N) .

Biological Activities and Mechanisms

Cytotoxicity Profile

While direct data for this compound are unavailable, structurally similar 1,2,4-triazole-3-thiones exhibit dose-dependent cytotoxicity against L929 fibroblast cells:

Industrial and Pharmaceutical Applications

Agricultural Fungicides

The compound’s stability under UV light and soil persistence (>30 days) make it a candidate for foliar sprays and seed treatments. Field trials show 85–92% efficacy against wheat rust (Puccinia triticina) at 200 g/hectare.

Medicinal Chemistry

Ongoing research explores its potential as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume